molecular formula C12H13ClN2O2 B7574827 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide

Cat. No.: B7574827
M. Wt: 252.69 g/mol
InChI Key: SFGYEKGEFJTOBX-UHFFFAOYSA-N
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Description

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a cyclopropane carbonyl group, and an N-methylbenzamide moiety

Properties

IUPAC Name

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-14-11(16)8-4-5-9(13)10(6-8)15-12(17)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGYEKGEFJTOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-chloro-3-aminobenzamide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylbenzamide: A simpler analog with similar structural features but lacking the cyclopropane carbonyl group.

    4-chloro-3-(cyclopropanecarbonylamino)benzamide: Similar but without the N-methyl group.

Uniqueness

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide is unique due to the presence of both the cyclopropane carbonyl group and the N-methyl group, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various research applications.

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